molecular formula C16H14O3 B1237429 Obtusaquinone CAS No. 21105-15-7

Obtusaquinone

Cat. No.: B1237429
CAS No.: 21105-15-7
M. Wt: 254.28 g/mol
InChI Key: LUZUAYAKZLCOCQ-BHHNFLQBSA-N
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Description

Obtusaquinone is a natural product found in Dalbergia retusa with data available.

Scientific Research Applications

Cancer Therapeutics

Obtusaquinone has been studied for its potential in cancer therapeutics. Research indicates that this compound induces oxidative stress in tumor cells, leading to DNA damage and subsequent apoptosis. This compound has shown efficacy in slowing tumor growth and prolonging survival in glioblastoma and breast cancer models without significant toxicity. The biochemical changes exploited by this compound, such as increased reactive oxygen species production and decreased intracellular ROS scavengers, provide a powerful strategy for targeting cancer cells (Badr et al., 2013).

Antidyslipidemic and Antioxidant Effects

This compound and its derivatives have been researched for their effects on lipid levels and antioxidant activities. For instance, obtusifolin, an anthraquinone from Cassia obtusifolia seeds, demonstrated significant lipid-lowering effects in rats induced by a high-fat diet. The study revealed that obtusifolin improved hyperlipidemia by enhancing antioxidant activity, thereby indicating its potential therapeutic importance for ameliorating lipid dysfunction induced by a high-fat diet (Zhuang et al., 2016).

Metabolomic Studies

Aurantio-obtusin, derived from Cassia obtusifolia, has been the subject of metabolomic studies to discover potential biomarkers. These studies investigate the hepatotoxicity of aurantio-obtusin and have identified endogenous markers related to liver injury, shedding light on the mechanisms of its toxic effects and the pathways involved, such as those involving bile acids, fatty acids, amino acids, and energy metabolism (Xu et al., 2019).

Therapeutic Potential in Atopic Dermatitis

The water extract of Lindera obtusiloba, which contains components related to this compound, has been studied for its therapeutic potential in treating atopic dermatitis (AD). Research suggests that topical application of this extract can reduce AD symptoms by inhibiting mast cell infiltration and suppressing the expression of pro-inflammatory cytokines. This indicates its potential as a candidate for AD treatment (Choi et al., 2011).

Properties

CAS No.

21105-15-7

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(4E)-2-hydroxy-5-methoxy-4-[(E)-3-phenylprop-2-enylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C16H14O3/c1-19-16-11-15(18)14(17)10-13(16)9-5-8-12-6-3-2-4-7-12/h2-11,17H,1H3/b8-5+,13-9+

InChI Key

LUZUAYAKZLCOCQ-BHHNFLQBSA-N

Isomeric SMILES

COC\1=CC(=O)C(=C/C1=C\C=C\C2=CC=CC=C2)O

SMILES

COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O

Synonyms

obtusaquinone
obtusaquinone, (E,E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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